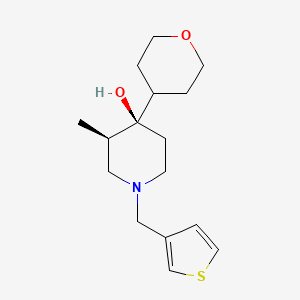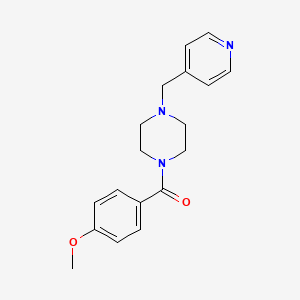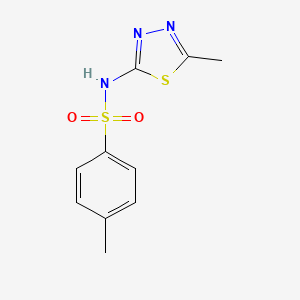![molecular formula C19H21ClN2O2 B5655279 5-chloro-2-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5655279.png)
5-chloro-2-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-chloro-2-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide derivatives involves the incorporation of a polar substituent group at the 1-position of the piperidine ring to enhance its pharmacological activity. Notably, the synthesis routes have been developed to explore the structure-activity relationship, aiming to optimize the compound's efficacy and selectivity towards the 5-HT4 receptor while minimizing undesired interactions with other receptor types like 5-HT3 and dopamine D2 receptors (Sonda et al., 2004).
Molecular Structure Analysis
The molecular structure of this benzamide derivative is crucial for its function as a 5-HT4 receptor agonist. Various studies have focused on modifying the molecular structure, such as altering the substituent on the piperidine ring, to assess its impact on the compound's pharmacological profile. These structural modifications are aimed at enhancing the compound's selectivity and pharmacokinetic properties for potential therapeutic applications.
Chemical Reactions and Properties
The chemical reactions involved in synthesizing 5-chloro-2-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide derivatives are designed to introduce specific functional groups that confer the desired biological activity. The reactivity of these compounds can be influenced by the presence of the methoxy and chloro substituents on the benzamide core, which play a significant role in the compound's interaction with the 5-HT4 receptor.
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and stability, are essential for their pharmacological application. The development of polymorphs and the characterization of their physical properties can provide insights into the compound's bioavailability and efficacy as a prokinetic agent.
Chemical Properties Analysis
The chemical properties, such as pKa and logP, influence the compound's pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME). These properties are critical for optimizing the compound's therapeutic potential and minimizing side effects.
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-(2-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-18-10-9-14(20)13-15(18)19(23)21-16-7-3-4-8-17(16)22-11-5-2-6-12-22/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIOWPSMHSZFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylbenzamide](/img/structure/B5655196.png)

![(1S*,5R*)-6-[(4-fluorophenyl)acetyl]-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5655210.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-(3-thienylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5655214.png)
![5-methyl-N-[2-(2-pyrazinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5655220.png)


![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-3-piperidin-3-ylbenzamide](/img/structure/B5655242.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-benzimidazole](/img/structure/B5655254.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-[(2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B5655264.png)

![1-methyl-4-{[2-[3-oxo-3-(1-pyrrolidinyl)propyl]-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl]carbonyl}-2-imidazolidinone](/img/structure/B5655294.png)
